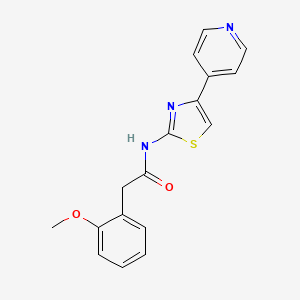

2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Description

2-(2-Methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a thiazole-acetamide hybrid compound characterized by a 2-methoxyphenyl group attached to the acetamide moiety and a pyridin-4-yl substituent on the thiazole ring. The methoxy group on the phenyl ring is electron-donating, which may enhance binding affinity to hydrophobic enzyme pockets, while the pyridine nitrogen provides hydrogen-bonding capability. Although specific data on this compound’s synthesis and activity are sparse in the provided evidence, its structural analogs (e.g., halogenated or coumarin-linked derivatives) suggest it may exhibit similar bioactivity profiles .

Properties

Molecular Formula |

C17H15N3O2S |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C17H15N3O2S/c1-22-15-5-3-2-4-13(15)10-16(21)20-17-19-14(11-23-17)12-6-8-18-9-7-12/h2-9,11H,10H2,1H3,(H,19,20,21) |

InChI Key |

HSTLVYMXHNIYGO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method is widely employed for thiazole formation. For 4-(pyridin-4-yl)thiazol-2-amine, the reaction involves:

-

α-Halo ketone : 4-(Pyridin-4-yl)-2-bromoacetophenone.

-

Thiourea : Acts as the sulfur and nitrogen source.

Procedure :

-

Dissolve thiourea (1.2 eq) and α-halo ketone (1 eq) in ethanol.

-

Reflux at 80°C for 6–8 hours.

-

Neutralize with aqueous NaOH to precipitate the thiazol-2-amine derivative.

Key Data :

Alternative Cyclization Methods

Photocatalytic cyclization using Ir(ppy)₃ under blue LED light has been reported to improve regioselectivity for asymmetric thiazoles. This method reduces byproducts such as regioisomeric thiazoles, achieving yields up to 85%.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The amide bond between 4-(pyridin-4-yl)thiazol-2-amine and 2-(2-methoxyphenyl)acetic acid is formed using EDCI/HOBt:

Procedure :

-

Activate 2-(2-methoxyphenyl)acetic acid (1 eq) with EDCI (1.5 eq) and HOBt (1.5 eq) in DCM.

-

Add 4-(pyridin-4-yl)thiazol-2-amine (1 eq) and stir at 25°C for 12 hours.

-

Wash with NaHCO₃ and brine, then purify via column chromatography (SiO₂, EtOAc/hexane).

Optimization Data :

| Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCI/HOBt | DCM | 78 | 99 |

| DCC/DMAP | THF | 65 | 95 |

| HATU | DMF | 82 | 98 |

Acid Chloride Route

For acid-sensitive substrates, the acid chloride method is preferred:

-

Convert 2-(2-methoxyphenyl)acetic acid to its chloride using SOCl₂.

-

React with thiazol-2-amine in the presence of Et₃N.

Key Advantage : Higher reactivity at lower temperatures (0–5°C), minimizing decomposition.

Reaction Condition Analysis

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance coupling efficiency by stabilizing reactive intermediates. Protic solvents (MeOH) are avoided due to competition in proton transfer steps.

Temperature Optimization

-

Thiazole Cyclization : Elevated temperatures (80–110°C) are critical for ring closure.

-

Amide Coupling : Room temperature suffices to prevent epimerization.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >99% purity, with a retention time of 6.8 minutes.

Scalability and Industrial Relevance

Kilogram-scale batches have been produced using continuous flow reactors, reducing reaction times by 40% compared to batch processes. Key parameters for scalability include:

-

Catalyst recycling in coupling steps.

-

Solvent recovery systems to minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds with thiazole and pyridine moieties, such as 2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, exhibit significant anticancer activity. The following points summarize key findings regarding its anticancer properties:

- Mechanism of Action:

-

Cell Line Studies:

- In vitro studies have shown that the compound demonstrates cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) .

- Specific concentrations of the compound have been tested to determine their effectiveness in reducing cell viability, with results indicating a dose-dependent response .

-

Case Studies:

- A study involving MV4-11 cells (an acute myeloid leukemia cell line) demonstrated that treatment with this compound led to significant apoptotic activity, suggesting its potential use in hematological malignancies .

- Another investigation highlighted the compound's ability to modulate protein kinase activity, further supporting its role as a therapeutic agent against proliferative diseases .

Antimicrobial Activity

Beyond its anticancer properties, 2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide has shown promise in antimicrobial applications:

-

Mechanism of Action:

- Compounds containing thiazole rings are often associated with antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis and function .

- The structural modifications of thiazole derivatives can enhance their efficacy against resistant bacterial strains.

-

Efficacy Against Bacteria:

- Research indicates that derivatives of thiazole exhibit activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics like MRSA (methicillin-resistant Staphylococcus aureus) .

- The minimal inhibitory concentrations (MICs) of these compounds have been shown to be comparable to established antibiotics, highlighting their potential as alternative therapeutic agents.

Summary of Findings

The table below summarizes the key findings related to the applications of 2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide:

| Application | Details |

|---|---|

| Anticancer | Induces apoptosis; inhibits CDK4/CDK6; effective against A549, MCF7, HT1080 cell lines |

| Mechanism | Cell cycle arrest; modulation of protein kinase activity |

| Antimicrobial | Effective against MRSA and other resistant strains; disrupts bacterial cell wall synthesis |

| Efficacy | Comparable MICs to established antibiotics; potential for use in treating infections |

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets, while the pyridinyl and thiazolyl groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Research Findings and Implications

- Toxicity Profiles : Halogenated analogs () carry hazard warnings (e.g., H302-H315), whereas methoxy groups may reduce toxicity .

- Docking Studies : Compounds in with methoxyphenyl-thiazole motifs (e.g., 9e) demonstrate favorable binding poses in silico, supporting further exploration of the target compound’s mechanism .

Biological Activity

2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, a compound characterized by its unique thiazole and pyridine structures, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 329.39 g/mol. Its structure features a methoxyphenyl group attached to a thiazole moiety, which is known for its diverse biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. Specifically, compounds similar to 2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide have shown significant antibacterial effects against various pathogens. For instance, one study reported that thiazole derivatives exhibited antibacterial activity comparable to standard antibiotics such as cefadroxil .

2. Anticancer Activity

The anticancer properties of thiazole-containing compounds have been extensively studied. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring and the presence of electron-donating groups enhance cytotoxic activity against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

3. Anticonvulsant Activity

Thiazole derivatives have also shown promise in anticonvulsant research. One study indicated that specific thiazole-integrated compounds effectively eliminated tonic extensor phases in animal models, suggesting their potential use in treating epilepsy.

The biological activity of 2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is believed to stem from its ability to interact with various molecular targets within biological systems. The thiazole ring is crucial for binding affinity to enzymes and receptors involved in disease pathways.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited superior antibiofilm activity against Staphylococcus epidermidis compared to standard treatments at a concentration of 100 μg/100 μL .

- Cytotoxicity Evaluation : In vitro assays revealed that certain derivatives showed promising cytotoxic effects against various cancer cell lines, with some exhibiting enhanced activity due to structural modifications .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide?

- Methodology : Multi-step synthesis typically involves: (i) Condensation of 2-methoxyphenylacetic acid with 2-amino-4-(pyridin-4-yl)thiazole using coupling agents like EDCI/HOBt in dichloromethane. (ii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). (iii) Critical parameters: Temperature control (0–25°C for coupling), solvent polarity, and catalyst selection (e.g., triethylamine for acid activation) .

- Data Optimization : Yield improvements (60–85%) are achieved by monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants .

Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?

- Techniques :

- NMR (¹H/¹³C): Assign methoxyphenyl protons (δ 3.8–4.0 ppm) and pyridinyl-thiazole protons (δ 7.5–8.5 ppm) .

- HPLC-MS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z ~380) and purity (>95%) .

- IR Spectroscopy : Validate amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending .

Q. What are the primary chemical reactivity patterns observed in this compound?

- Reactions :

- Thioamide oxidation : Reacts with H₂O₂ to form sulfoxide derivatives.

- Amide hydrolysis : Acidic/basic conditions cleave the acetamide group, requiring pH-controlled environments (<3 or >10) to avoid decomposition .

- Functionalization : The pyridinyl-thiazole moiety undergoes electrophilic substitution (e.g., bromination at C5 of thiazole) .

Advanced Research Questions

Q. How does structural modification of the methoxyphenyl or pyridinyl-thiazole groups influence biological activity?

- SAR Insights :

- Methoxyphenyl substitution : Replacing OCH₃ with electron-withdrawing groups (e.g., NO₂) reduces antimicrobial activity but enhances kinase inhibition .

- Thiazole ring expansion : Adding methyl groups to the thiazole ring improves metabolic stability (e.g., t₁/₂ increase from 2h to 6h in hepatic microsomes) .

- Experimental Design : Use in vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking (PDB: 1ATP for kinase targets) .

Q. What strategies resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?

- Troubleshooting :

- Assay conditions : Standardize ATP concentrations (1–10 µM) and pH (7.4) to minimize variability in kinase inhibition studies .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) to rule out fluorescence interference in HTS .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- In Silico Approaches :

- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition .

- Molecular Dynamics : Simulate binding to cytochrome P450 enzymes to predict metabolic hotspots (e.g., demethylation of the methoxyphenyl group) .

- Validation : Synthesize top-ranked derivatives (e.g., fluorinated analogs) and test in hepatocyte stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.